![molecular formula C23H28N6 B2759034 {4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile CAS No. 904264-41-1](/img/structure/B2759034.png)

{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

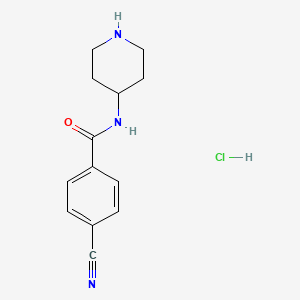

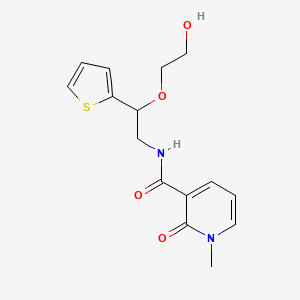

The compound {4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is a complex organic molecule. It contains a total of 61 bonds, including 34 non-H bonds, 23 multiple bonds, 5 rotatable bonds, and 1 double bond. The structure also includes 22 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. It includes a pyrazolo[1,5-a]pyrimidin-7-yl group attached to a piperazin-1-yl group via a 4-position carbon. Additionally, it has a tert-butyl group and a 4-methylphenyl group attached to the pyrazolo[1,5-a]pyrimidin-7-yl group .Aplicaciones Científicas De Investigación

Reactivity and Derivative Synthesis

Research on the reactivity of related compounds has led to the synthesis of diverse derivatives, showcasing the chemical versatility of pyrazolo[1,5-a]pyrimidin derivatives. For instance, Mironovich and Shcherbinin (2014) synthesized fused derivatives of 1,2,4-triazines, investigating their reactivity to form compounds with potential pharmacological actions (Mironovich & Shcherbinin, 2014). This research underlines the potential of these compounds as scaffolds for further pharmacological exploration.

Potential Bioactive Properties

Several studies have investigated the potential bioactive properties of pyrazolo[1,5-a]pyrimidin derivatives. El-Mekabaty (2015) synthesized new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety and evaluated their antioxidant activity, finding some compounds with activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015). This suggests the utility of these compounds in developing antioxidant therapies.

Antimicrobial and Anticancer Applications

Research into the antimicrobial and anticancer applications of these compounds has yielded promising results. For example, El-ziaty et al. (2016) utilized a derivative as a building block to prepare novel classes of compounds with potent antimicrobial activity (El-ziaty et al., 2016). Similarly, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds in cancer treatment (Rahmouni et al., 2016).

Propiedades

IUPAC Name |

2-[4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6/c1-17-5-7-18(8-6-17)19-16-25-29-21(15-20(23(2,3)4)26-22(19)29)28-13-11-27(10-9-24)12-14-28/h5-8,15-16H,10-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAMMVBHJZHIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC#N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)

![(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide](/img/structure/B2758957.png)

![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)

![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)